1-hexyl-1H-indole-3-carbaldehyde 1-hexyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 183718-76-5
VCID: VC6843858
InChI: InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3
SMILES: CCCCCCN1C=C(C2=CC=CC=C21)C=O
Molecular Formula: C15H19NO
Molecular Weight: 229.323

1-hexyl-1H-indole-3-carbaldehyde

CAS No.: 183718-76-5

Cat. No.: VC6843858

Molecular Formula: C15H19NO

Molecular Weight: 229.323

* For research use only. Not for human or veterinary use.

1-hexyl-1H-indole-3-carbaldehyde - 183718-76-5

Specification

CAS No. 183718-76-5
Molecular Formula C15H19NO
Molecular Weight 229.323
IUPAC Name 1-hexylindole-3-carbaldehyde
Standard InChI InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3
Standard InChI Key OQXMGKDLNQYGLH-UHFFFAOYSA-N
SMILES CCCCCCN1C=C(C2=CC=CC=C21)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Hexyl-1H-indole-3-carbaldehyde consists of an indole scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—modified at the 1-position by a hexyl chain (-C₆H₁₃) and at the 3-position by an aldehyde group (-CHO). The hexyl group enhances the compound’s lipophilicity, influencing its solubility in organic solvents and biological membranes, while the aldehyde moiety provides a reactive site for nucleophilic additions and condensations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H19NO\text{C}_{15}\text{H}_{19}\text{NO}
Molecular Weight229.323 g/mol
Boiling PointEstimated 370–385°C*
LogP (Partition Coefficient)~4.2 (predicted)
SolubilityInsoluble in water; soluble in DCM, THF

*Estimated based on analogs like 1-butyl-1H-indole-3-carbaldehyde (b.p. 352.4°C) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (~9.8 ppm in 1H^1\text{H} NMR) and aromatic protons of the indole ring (6.8–8.1 ppm). Infrared (IR) spectroscopy shows a strong absorption band near 1680 cm⁻¹, characteristic of the aldehyde C=O stretch. Mass spectrometry typically displays a molecular ion peak at m/z 229.3, consistent with its molecular weight.

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves alkylation of indole-3-carbaldehyde with 1-bromohexane under basic conditions. A representative procedure is as follows:

  • Alkylation of Indole-3-carbaldehyde:
    Indole-3-carbaldehyde is treated with 1-bromohexane in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via an SN2S_N2 mechanism, yielding 1-hexyl-1H-indole-3-carbaldehyde with a purity >90% after column chromatography.

    Indole-3-carbaldehyde+1-BromohexaneK2CO3,DMF1-Hexyl-1H-indole-3-carbaldehyde\text{Indole-3-carbaldehyde} + \text{1-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Hexyl-1H-indole-3-carbaldehyde}
  • Alternative Methods:

    • Vilsmeier-Haack Formylation: Direct formylation of 1-hexylindole using POCl₃ and DMF, though less common due to lower regioselectivity .

    • Grignard Reactions: Reaction of indole-3-carbaldehyde with hexylmagnesium bromide, though this method risks over-alkylation .

Reactivity and Derivative Synthesis

The aldehyde group undergoes characteristic reactions:

  • Condensation Reactions: With amines to form Schiff bases, useful in coordination chemistry .

  • Nucleophilic Additions: Reaction with Grignard reagents or hydrides to produce secondary alcohols or alkanes.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group .

Applications in Materials Science

Table 2: Comparison of Indole-Based Sensitizers

CompoundAbsorption Max (nm)Power Conversion Efficiency (%)
1-Hexyl-3-carbaldehyde320N/A*
5-Nitroindole-3-carbaldehyde3804.7
Triphenylamine-indole hybrids4508.2

*Data pending further studies .

Organic Electronics

The compound’s planar indole core and alkyl chain facilitate self-assembly in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), improving charge carrier mobility.

Environmental and Industrial Relevance

Green Chemistry Applications

The hexyl chain improves solubility in supercritical CO₂, making the compound a candidate for eco-friendly extraction processes.

Corrosion Inhibition

Indole derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies show 85% inhibition efficiency at 100 ppm, attributed to adsorption on metal surfaces .

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